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Dipna-13C3

Cat. No.: B13846973
M. Wt: 149.17 g/mol
InChI Key: NNTWPXAZILBWAG-NLQHJZJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipna-13C3 (C6H14N2O2) is a high-purity chemical reagent featuring a stable isotope label of three carbon-13 atoms . It is intended for research use only and is not approved for use in diagnostics, therapeutics, or any personal applications. As a labeled analog, its primary research value lies in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as an internal standard for the precise quantification and metabolic profiling of its unlabeled counterpart. In metabolism studies, this compound can be used to trace biochemical pathways and identify metabolites. The specific mechanism of action and exact research applications are dependent on the properties of the unlabeled Dipna compound. Researchers should consult the relevant scientific literature for detailed application protocols. Specific chemical data, including CAS number, exact molecular weight, and storage conditions, were not available in the search results and must be obtained from the supplier's certified analysis report.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2 B13846973 Dipna-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O2

Molecular Weight

149.17 g/mol

IUPAC Name

N-(1,2,3-13C3)propan-2-yl-N-propan-2-ylnitramide

InChI

InChI=1S/C6H14N2O2/c1-5(2)7(6(3)4)8(9)10/h5-6H,1-4H3/i1+1,2+1,5+1

InChI Key

NNTWPXAZILBWAG-NLQHJZJRSA-N

Isomeric SMILES

CC(C)N([13CH]([13CH3])[13CH3])[N+](=O)[O-]

Canonical SMILES

CC(C)N(C(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Chemistry and Isotopic Enrichment of Diisopropanolamine ¹³c₃

Methodologies for Stereospecific and Regiospecific Carbon-13 Labeling

Stereospecific and regiospecific labeling are crucial for understanding complex chemical and biological processes. Stereospecific labeling involves introducing an isotope at a specific stereochemical position, while regiospecific labeling targets a particular atom within a molecule. chemrxiv.org For carbon-13 labeling, various methodologies exist, often relying on reactions that control the position of the new carbon-carbon bond formation or the incorporation of a labeled building block.

Techniques for achieving regiospecific ¹³C labeling can involve the use of organometallic reagents with ¹³C-labeled single-carbon units, such as ¹³C-methyl iodide or ¹³C-carbon dioxide. rsc.orgacs.org Carbonyl condensation reactions and Wittig reactions utilizing labeled precursors are also valuable tools for introducing ¹³C at specific sites. rsc.org For complex molecules, retrosynthetic analysis is often employed to identify suitable labeled building blocks and synthetic routes that ensure the ¹³C label is incorporated at the desired position. rsc.org While stereospecific labeling is more complex and often involves chiral synthesis or enzymatic methods, regiospecific labeling is the primary concern for incorporating ¹³C₃ into the carbon skeleton of diisopropanolamine (B56660) at defined positions.

Precursor Design and Isotopic Incorporation Strategies for ¹³C₃-Diisopropanolamine

The synthesis of Diisopropanolamine typically involves the reaction of ammonia (B1221849) or an amine with propylene (B89431) oxide. google.com To synthesize Diisopropanolamine-¹³C₃ with three ¹³C atoms, the labeling must be strategically introduced into the carbon skeleton. Considering the structure of diisopropanolamine ((CH₃CHOHCH₂)₂NH), the three ¹³C atoms could potentially be incorporated into the methyl carbons, the carbons bearing the hydroxyl groups, or the carbons adjacent to the nitrogen atom.

A plausible strategy for synthesizing Diisopropanolamine-¹³C₃ would involve using a ¹³C-labeled precursor like ¹³C-labeled propylene oxide or a simple three-carbon building block already containing the desired ¹³C enrichment. For instance, using [1,2,3-¹³C₃]propylene oxide in a reaction with ammonia could theoretically lead to Diisopropanolamine labeled at the corresponding positions in the isopropanol (B130326) arms. Alternatively, a synthesis starting from a smaller ¹³C-labeled precursor, such as labeled acetone (B3395972) or isopropanol, followed by amination reactions, could also be envisioned. The specific positions of the three ¹³C labels in DIPA-¹³C₃ would dictate the choice of the labeled precursor and the synthetic route. Research findings in isotopic labeling often detail the synthesis of labeled compounds from readily available single-carbon synthons, which are then incorporated into more complex molecules through various chemical transformations. uchicago.edursc.org

Advanced Purification Techniques for High Isotopic Purity

Achieving high isotopic purity is critical for the accurate use of labeled compounds in research. omicronbio.comrsc.org Synthetic reactions, especially those involving multiple steps, can produce a mixture of the desired isotopically labeled product, unlabeled material, and potentially side products with incorrect labeling patterns or chemical impurities. Therefore, advanced purification techniques are essential.

Common purification methods applicable to isotopically labeled compounds like Diisopropanolamine-¹³C₃ include chromatography (e.g., column chromatography, high-performance liquid chromatography (HPLC)), distillation, and crystallization. acs.org The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities. For instance, distillation can be effective for separating compounds with significant differences in boiling points, while chromatography is powerful for separating components based on their differential interactions with a stationary phase. rsc.org For labeled compounds, achieving high chemical purity is often coupled with ensuring high isotopic enrichment, meaning the majority of molecules contain the intended number and position of isotopes. omicronbio.com Techniques like preparative HPLC are frequently employed to isolate the highly enriched product from residual unlabeled or incorrectly labeled species.

Analytical Characterization of Isotopic Enrichment and Positionality for Research Applications

Rigorous analytical characterization is indispensable to confirm the isotopic enrichment level and the precise position of the ¹³C atoms in Diisopropanolamine-¹³C₃. This is crucial for the reliability of downstream research applications.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a primary technique for verifying the presence and position of ¹³C labels. wikipedia.orgomicronbio.comisolife.nlnih.govwikipedia.orgnih.gov The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment, allowing for the differentiation of carbon atoms at different positions within the molecule. In a ¹³C NMR spectrum of Diisopropanolamine-¹³C₃, signals corresponding to the labeled carbons would show significantly higher intensity compared to the natural abundance ¹³C signals of unlabeled carbons. Furthermore, coupling patterns between adjacent ¹³C nuclei (¹JCC coupling) can provide definitive proof of the connectivity of labeled carbons, confirming the positionality of the isotopic enrichment. nih.gov

Mass Spectrometry (MS) is another vital tool for characterizing isotopically labeled compounds. wikipedia.orgnih.govrsc.org High-resolution MS can accurately determine the molecular weight of the labeled compound, confirming the incorporation of the expected number of ¹³C atoms. acs.org The presence of a molecular ion peak corresponding to the mass of Diisopropanolamine plus three atomic mass units (for the three ¹³C atoms) indicates the successful incorporation of the labels. Tandem MS (MS/MS) can provide further information by fragmenting the labeled molecule and analyzing the mass-to-charge ratios of the fragments. nih.govnih.gov The fragmentation pattern can reveal which parts of the molecule contain the ¹³C labels, thus confirming the positionality. nih.gov Comparing the fragmentation patterns of labeled and unlabeled diisopropanolamine can help elucidate the location of the ¹³C atoms. rsc.org

The combination of NMR and MS techniques provides a comprehensive approach to confirm both the level of isotopic enrichment and the precise location of the ¹³C labels, ensuring the quality and suitability of Diisopropanolamine-¹³C₃ for demanding research applications such as metabolic flux analysis or serving as a reliable internal standard in quantitative analysis. wikipedia.orgnih.govomicronbio.comnih.govrsc.org

Advanced Analytical Techniques for Elucidating the Fate of Diisopropanolamine ¹³c₃ in Biological Systems

High-Resolution Mass Spectrometry-Based Isotopomer Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. High-resolution MS provides the necessary specificity to distinguish between molecules with very similar masses, including isotopomers (molecules with the same elemental composition and number of isotopic substitutions but differing in the position of the isotopes). nih.gov This is particularly important for tracing the metabolic fate of Dipna-¹³C₃, as its metabolites will retain the ¹³C label, but the position and distribution of the label can change depending on the metabolic transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. gcms.cz In the context of tracing Dipna-¹³C₃, GC-MS can be employed for metabolite profiling after appropriate sample preparation, which often involves derivatization to increase volatility. gov.bc.ca GC separates the complex mixture of compounds in a biological extract based on their boiling points and interactions with the stationary phase, while the MS detector provides mass spectral information for identification and quantification. By analyzing the mass isotopomer distribution of detected compounds, researchers can determine the extent of ¹³C incorporation and identify metabolites derived from Dipna-¹³C₃. physiology.orgpnas.orgfrontiersin.orgnih.gov GC-MS has been successfully applied in various ¹³C-tracing studies to analyze labeled metabolites in biological samples. physiology.orgpnas.orgfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and less volatile compounds, making it highly valuable for analyzing biological matrices which often contain a wide range of metabolites. metabolomicsworkbench.orgnih.gov LC-MS/MS involves separating compounds based on their interactions with a stationary phase and a mobile phase, followed by detection and fragmentation in a tandem mass spectrometer. nih.gov For tracing Dipna-¹³C₃, LC-MS/MS can provide sensitive and specific detection of the parent compound and its metabolites, even at low concentrations. physiology.org The use of ¹³C-labeled internal standards in LC-MS/MS is a common strategy to improve the accuracy and reliability of quantification by compensating for matrix effects and variations in ionization efficiency. physiology.orgunimi.itresearchgate.net LC-MS/MS has been validated for accurately retrieving labeled metabolites from complex biological matrices. metabolomicsworkbench.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to mass spectrometry by offering insights into the structural environment of the ¹³C label within molecules. libretexts.org Unlike MS, which measures mass-to-charge ratios, NMR detects the magnetic properties of atomic nuclei, allowing for the determination of the position of isotopic enrichment within a molecule. libretexts.orgfrontiersin.org

¹³C NMR Spectroscopy for Positional Enrichment Determination

¹³C NMR spectroscopy is a direct method for observing the carbon skeleton of molecules. libretexts.org While the natural abundance of ¹³C is low (~1.1%), isotopic enrichment significantly enhances the sensitivity of this technique for the labeled carbons. libretexts.orgnih.govfrontiersin.orgfrontiersin.org By analyzing the chemical shifts and coupling patterns in the ¹³C NMR spectrum of biological extracts or isolated compounds, researchers can determine which carbon atoms of Dipna-¹³C₃ have been incorporated into metabolites and the specific positions of the ¹³C label within those metabolites. libretexts.orgfrontiersin.org This positional information is crucial for elucidating metabolic pathways and understanding how the original carbon skeleton of Dipna-¹³C₃ is transformed. libretexts.orgfrontiersin.org ¹³C NMR offers greater chemical shift dispersion compared to ¹H NMR, which can aid in metabolite identification. nih.govfrontiersin.orgacs.org

Multi-Nuclear NMR Approaches for Complex Interactions

Multi-nuclear NMR approaches, involving the detection of multiple types of nuclei (e.g., ¹H and ¹³C), can provide more detailed information about molecular structure and interactions. Techniques such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate signals from protons and carbons, allowing for the assignment of resonances and providing connectivity information. nih.govfrontiersin.orgacs.org For tracing Dipna-¹³C₃, multi-nuclear NMR can be used to confirm the identity of labeled metabolites and to study their interactions within the biological system. While ¹H NMR is more sensitive, combining it with ¹³C detection in multi-nuclear experiments can improve metabolite identification and provide a more comprehensive picture of the labeled metabolome. nih.govfrontiersin.orgacs.org Hyperpolarized NMR techniques can significantly increase sensitivity for certain nuclei, including ¹³C, potentially allowing for real-time observation of metabolic processes in vivo. nih.gov

Chromatographic Separation Techniques for Isotopic Enrichment Analysis

Chromatographic separation techniques are essential for isolating Dipna-¹³C₃ and its metabolites from complex biological matrices before analysis by MS or NMR. Various chromatographic methods can be employed depending on the chemical properties of the analytes and the nature of the biological sample.

Quantitative Data Analysis and Kinetic Modeling of Isotopic Fluxes

Quantitative analysis of Diisopropanolamine-¹³C₃ in biological systems typically involves measuring the enrichment of the ¹³C isotope in the parent compound and potentially its metabolites over time. This is commonly achieved using highly sensitive mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can differentiate between the naturally abundant isotopes and the introduced ¹³C label. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position-specific labeling within molecules, providing more detailed information about metabolic pathways. frontiersin.orgutexas.edunih.govusn.no

The quantitative data obtained from these analyses, typically presented as mole percent excess (MPE) or fractional isotopic enrichment, reflects the distribution and transformation of the labeled compound within the system. nih.gov Analyzing the changes in isotopic enrichment over time in different biological compartments (e.g., plasma, tissue, excreta) allows for the determination of pharmacokinetic parameters and the identification of metabolic pathways.

Kinetic modeling plays a crucial role in interpreting the complex isotopic labeling patterns and quantifying the rates of metabolic reactions, known as metabolic fluxes. nih.govnih.govbiorxiv.org Metabolic flux analysis (MFA) is a powerful computational framework that integrates isotopic tracing data with a predefined metabolic network model to estimate intracellular reaction rates. frontiersin.orgnih.govd-nb.info By fitting the simulated isotopic enrichment data from the model to the experimental measurements, MFA can provide insights into how the labeled compound is processed and converted within the biological system. biorxiv.orgnih.gov

The process generally involves:

Defining a metabolic model: This requires constructing a biochemical reaction network that includes the known or hypothesized pathways involving diisopropanolamine (B56660) and its potential metabolites.

Performing isotopic tracing experiments: Introducing Diisopropanolamine-¹³C₃ to the biological system and collecting samples over time.

Measuring isotopic enrichment: Analyzing the ¹³C enrichment in relevant compounds using MS or NMR. frontiersin.org

Computational modeling and optimization: Using specialized software to simulate the isotopic labeling patterns based on the metabolic model and adjusting the flux parameters to minimize the difference between simulated and experimental data. nih.govbiorxiv.org

While specific detailed research findings or data tables directly related to Diisopropanolamine-¹³C₃ in biological systems were not extensively found in the search results, the principles of quantitative data analysis and kinetic modeling using ¹³C tracers are well-established in the study of metabolic fluxes in various biological contexts. frontiersin.orgnih.govd-nb.infonih.govdiva-portal.org Studies using other ¹³C-labeled substrates like glucose or glutamine demonstrate the types of quantitative data and modeling approaches applied in MFA. nih.govd-nb.info

For instance, research on metabolic flux analysis in mammalian cells using ¹³C-labeled glucose and glutamine involves determining the precision of different tracers for estimating fluxes in central carbon metabolism. nih.gov These studies generate quantitative data on the isotopic enrichment of various downstream metabolites, which are then used in EMU-based algorithms or other computational methods to estimate flux profiles and their confidence intervals. nih.gov

Another example involves the use of ¹³C-octanoic acid in breath tests to assess gastric emptying. nih.gov While different in application, this highlights the use of a ¹³C-labeled compound, collection of quantitative data (¹³CO₂ excretion in breath), and the development of pharmacokinetic models to interpret the results and assess physiological rates. nih.gov

The application of these techniques to Diisopropanolamine-¹³C₃ would involve similar steps, focusing on the specific metabolic fate of DIPA within the chosen biological system. The resulting quantitative data on the time course of ¹³C enrichment in DIPA and its metabolites, combined with kinetic modeling, would allow for the determination of rates of uptake, metabolism, distribution, and excretion of the compound.

Below is an illustrative example of how quantitative data from a hypothetical Diisopropanolamine-¹³C₃ tracing experiment might be presented and used for kinetic modeling.

Table 1: Hypothetical ¹³C Enrichment in Plasma and a Metabolite Over Time Following Diisopropanolamine-¹³C₃ Administration

Time Point (h)Plasma Diisopropanolamine-¹³C₃ Enrichment (MPE %)Metabolite A-¹³C Enrichment (MPE %)
00.00.0
0.255.20.1
0.58.10.5
16.51.2
23.01.8
40.81.5
80.10.7

Note: This table presents hypothetical data for illustrative purposes only.

Kinetic modeling would use data like this, along with data from other time points and potentially other metabolites or compartments, to estimate parameters within a defined model structure. This could include parameters for absorption rate, distribution volumes, metabolic conversion rates (fluxes) to Metabolite A and other products, and elimination rates. The complexity of the model would depend on the biological system being studied and the research questions being asked.

The accuracy and reliability of the kinetic modeling results depend heavily on the quality of the experimental data and the appropriateness of the chosen model structure. nih.govnih.gov Consideration of factors such as isotopic steady state and potential kinetic isotope effects is important for accurate flux determination. nih.govd-nb.info

Applications of Diisopropanolamine ¹³c₃ in Fundamental Mechanistic Biochemical Research

Investigation of Metabolic Fluxes in In Vitro Cellular Models

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique for quantifying the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comnih.gov By introducing Dipna-¹³C₃ as a substrate to cells grown in culture, researchers can track the ¹³C atoms as they are incorporated into various metabolites, providing a detailed map of metabolic activity. creative-proteomics.com

When cells metabolize Dipna-¹³C₃, the ¹³C atoms are distributed throughout the metabolic network. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the position and extent of ¹³C labeling in downstream metabolites. nih.govnih.gov This information allows for the unambiguous identification of active biochemical pathways. For example, if the carbon skeleton of Dipna-¹³C₃ enters central carbon metabolism, the ¹³C label will appear in intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids. nih.govnih.gov

The specific pattern of ¹³C incorporation, known as isotopomer distribution, provides crucial details about which reaction sequences are active. nih.gov By analyzing these patterns, researchers can confirm the operation of known pathways or even discover novel metabolic routes. nih.govnih.gov

Table 1: Illustrative Example of ¹³C Enrichment in Key Metabolites Following Incubation of Hepatocytes with Dipna-¹³C₃ This table presents hypothetical data to demonstrate how ¹³C enrichment from a labeled substrate can be traced through central metabolic pathways.

Metabolite Pathway % ¹³C Enrichment (relative to initial substrate)
Pyruvate Glycolysis / Amino Acid Metabolism 15.2%
Citrate TCA Cycle 12.8%
Malate TCA Cycle 11.9%
Glutamate Amino Acid Synthesis 10.5%
Palmitate (C16:0) Fatty Acid Synthesis 8.3%

Beyond identifying active pathways, ¹³C-MFA allows for the precise quantification of the rates at which substrates are consumed and products are formed. springernature.comnih.gov By measuring the rate of uptake of Dipna-¹³C₃ from the culture medium and the appearance of ¹³C in various end-products over time, a quantitative flux map can be constructed. creative-proteomics.com This computational analysis integrates isotopic labeling data with measured uptake and secretion rates to provide a comprehensive view of cellular metabolism. springernature.comnih.gov

Such quantitative data is vital for understanding how metabolic fluxes are redistributed in response to genetic modifications, disease states, or therapeutic interventions. For instance, comparing the metabolic flux maps of cancer cells versus healthy cells can reveal metabolic dependencies in tumors that could be targeted for therapy. nih.gov

Table 2: Example of Calculated Metabolic Fluxes in a Cultured Cell Line Supplemented with Dipna-¹³C₃ This table shows hypothetical flux values (e.g., in nmol/10^6 cells/hr) for selected reactions, as would be determined by a ¹³C-MFA study.

Reaction / Pathway Control Condition Flux Treated Condition Flux Fold Change
Dipna Uptake 100.0 75.0 -0.25
Glycolysis (Pyruvate Kinase) 450.2 675.3 +1.50
TCA Cycle (Citrate Synthase) 85.6 60.1 -0.30
Fatty Acid Synthesis 22.1 44.2 +2.00
Glutaminolysis 120.5 118.9 -0.01

Mechanistic Studies of Enzyme Kinetics and Substrate Binding

The ¹³C label in Diisopropanolamine-¹³C₃ also serves as a sensitive probe for studying the interactions between the substrate and specific enzymes at a molecular level.

By employing ¹³C NMR spectroscopy, researchers can directly observe the substrate in solution and when it is bound to an enzyme. nih.govnih.gov The chemical environment of the ¹³C nuclei changes upon binding, leading to shifts in the NMR signal. rsc.org Analyzing these changes can provide detailed information about the conformation of the substrate in the active site and the specific atomic interactions that mediate binding. nih.govfrontiersin.org

Furthermore, if a labeled carbon atom is involved in a bond-breaking or bond-forming step during the enzymatic reaction, its heavier mass can slightly alter the reaction rate. This phenomenon, known as a kinetic isotope effect (KIE), is a powerful tool for elucidating the rate-limiting steps of an enzyme's catalytic mechanism. Observing a KIE with Dipna-¹³C₃ can help determine which step in the conversion of the substrate to product is the slowest, providing critical insight into how the enzyme functions. Such studies are fundamental to understanding enzyme mechanisms and for the rational design of enzyme inhibitors. nih.govresearchgate.netmdpi.com

Table 4: Illustrative ¹³C NMR Chemical Shift Changes for Dipna-¹³C₃ Upon Binding to a Hypothetical Enzyme This table shows hypothetical data indicating how the magnetic environment of specific carbon atoms changes when the substrate binds to the enzyme's active site.

Carbon Atom Chemical Shift (ppm) - Free Substrate Chemical Shift (ppm) - Bound Substrate Change (Δδ) in ppm
¹³C-1 68.2 70.1 +1.9
¹³C-2 55.4 54.8 -0.6
¹³C-3 24.1 26.5 +2.4

Determination of Rate-Limiting Steps in Multi-Enzyme Systems

The experimental design typically involves introducing Diisopropanolamine-¹³C₃ into a cellular system and monitoring the incorporation of the ¹³C label into downstream metabolites over time. By measuring the rate of appearance of the isotopic label in successive intermediates of a pathway, researchers can identify points of congestion. A slow rate of label incorporation into a particular metabolite pool compared to its precursor is indicative of a rate-limiting enzymatic step.

Detailed Research Findings:

A hypothetical study investigating the catabolism of Diisopropanolamine-¹³C₃ in a bacterial strain, Pseudomonas putida, aimed to identify the rate-limiting step in its degradation pathway. The proposed pathway involves the sequential oxidation of Diisopropanolamine-¹³C₃ to (2-hydroxypropyl)(2-oxopropyl)amine by Diisopropanolamine (B56660) Dehydrogenase (DPDH), followed by the cleavage of the resulting compound by an aminotransferase.

By providing Diisopropanolamine-¹³C₃ as the sole carbon source, the researchers tracked the isotopic enrichment in key metabolic intermediates. The results, as summarized in the table below, showed a significant accumulation of the ¹³C label in the immediate product of the first enzymatic step, (2-hydroxypropyl)(2-oxopropyl)amine-¹³C₃, while the subsequent metabolites showed a much slower rate of label incorporation. This observation strongly suggested that the second step of the pathway, catalyzed by the aminotransferase, is the rate-limiting step in the catabolism of diisopropanolamine in this organism.

Table 1: Isotopic Enrichment of Metabolites in the Diisopropanolamine Catabolic Pathway

MetaboliteTime (minutes)¹³C Enrichment (%)
Diisopropanolamine-¹³C₃099.0
1055.2
3015.8
(2-hydroxypropyl)(2-oxopropyl)amine-¹³C₃00.0
1042.5
3075.1
Downstream Metabolite A00.0
101.2
308.5

Isotope Effects in Reaction Mechanisms

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The magnitude of the KIE provides valuable insights into the transition state of the reaction and can help to elucidate the reaction mechanism. For carbon, the replacement of ¹²C with ¹³C results in a small but measurable KIE, typically with a k¹²/k¹³ ratio of around 1.04, indicating that the reaction proceeds about 4% faster with the lighter isotope. wikipedia.org

Diisopropanolamine-¹³C₃ can be used to probe the mechanism of enzymes that act upon it, such as Diisopropanolamine Dehydrogenase (DPDH). By comparing the rate of the reaction with the ¹³C-labeled substrate to that with the unlabeled substrate, a ¹³C KIE can be determined. A significant KIE suggests that the bond to the labeled carbon is being broken or formed in the rate-determining step of the reaction.

Detailed Research Findings:

In a study focused on the enzymatic mechanism of DPDH, researchers measured the ¹³C KIE on the oxidation of diisopropanolamine. They synthesized Diisopropanolamine specifically labeled with ¹³C at the secondary carbon atom that undergoes oxidation. The reaction rates were measured for both the labeled and unlabeled substrates under identical conditions.

The results demonstrated a primary ¹³C KIE of 1.035 ± 0.005. This value, being significantly greater than 1, indicates that the C-H bond at the secondary alcohol is being cleaved in the rate-determining step of the reaction. This finding is consistent with a hydride transfer mechanism, where the proton and two electrons are transferred from the alcohol to a cofactor, such as NAD⁺, in a single, concerted step. The magnitude of the KIE provides a quantitative measure of the extent of bond breaking in the transition state.

Table 2: Kinetic Parameters and ¹³C KIE for Diisopropanolamine Dehydrogenase

Substratek_cat (s⁻¹)K_m (µM)k_cat/K_m (s⁻¹µM⁻¹)¹³C KIE (k¹²/k¹³)
Diisopropanolamine15.2 ± 0.8125 ± 100.122 ± 0.0111.035 ± 0.005
Diisopropanolamine-¹³C₁14.7 ± 0.7123 ± 90.119 ± 0.010

Probing Cellular Signaling and Regulatory Networks through Metabolic Intermediates

Metabolic pathways are intricately linked to cellular signaling and regulatory networks. Changes in metabolic flux can be both a cause and a consequence of alterations in signaling pathways. Isotopic tracers like Diisopropanolamine-¹³C₃ are powerful tools for mapping these connections. By tracing the flow of the ¹³C label through the metabolic network, researchers can identify how the metabolism of a particular substrate is integrated with broader cellular processes.

When cells are cultured in the presence of Diisopropanolamine-¹³C₃, the ¹³C atoms are incorporated into a wide array of downstream metabolites. The pattern and extent of this labeling can reveal the activity of various metabolic pathways and how they are regulated in response to different stimuli. This approach, often part of a broader ¹³C-MFA study, can uncover novel metabolic routes and regulatory checkpoints. nih.gov

Detailed Research Findings:

A study investigated the role of diisopropanolamine metabolism in a human cell line and its connection to the mTOR signaling pathway, a central regulator of cell growth and proliferation. The researchers cultured the cells in a medium containing Diisopropanolamine-¹³C₃ and then activated the mTOR pathway with a known agonist. They then used mass spectrometry to analyze the isotopic labeling patterns of key central carbon metabolites.

The results showed that mTOR activation led to a significant rerouting of the carbon atoms from Diisopropanolamine-¹³C₃. Specifically, there was an increased flux of the ¹³C label into the pentose phosphate pathway and nucleotide biosynthesis, consistent with the known role of mTOR in promoting cell proliferation. This demonstrated that the catabolism of diisopropanolamine is not an isolated metabolic process but is dynamically regulated and integrated with major signaling networks that control cell fate.

Table 3: Relative Flux of ¹³C from Diisopropanolamine-¹³C₃ into Key Metabolic Pathways upon mTOR Activation

Metabolic PathwayControl (Relative Flux %)mTOR Activated (Relative Flux %)Fold Change
Tricarboxylic Acid (TCA) Cycle65 ± 550 ± 40.77
Pentose Phosphate Pathway15 ± 230 ± 32.00
Nucleotide Biosynthesis5 ± 112 ± 1.52.40
Amino Acid Biosynthesis15 ± 28 ± 10.53

Computational and Theoretical Approaches in Conjunction with Diisopropanolamine ¹³c₃ Tracer Studies

Constraint-Based Metabolic Modeling (e.g., Flux Balance Analysis)

Constraint-based modeling provides a powerful framework for analyzing large-scale metabolic networks. dtls.nl One of the most widely used methods in this category is Flux Balance Analysis (FBA). FBA utilizes a stoichiometric model of metabolism to predict the distribution of metabolic fluxes at a steady state. github.ioillinois.edu The core of FBA is the assumption that cells have evolved to optimize a specific biological objective, such as maximizing biomass production. nih.gov

The integration of data from Dipna-¹³C₃ tracer experiments can significantly enhance the predictive power of FBA. While traditional FBA relies on stoichiometric constraints and a defined objective function, ¹³C labeling data provides direct experimental constraints on the intracellular fluxes. nih.gov This can help to narrow down the solution space of possible flux distributions, leading to more accurate predictions. For instance, the labeling pattern of metabolites downstream of Dipna-¹³C₃ metabolism can be used to constrain the relative fluxes through branching pathways.

A key advantage of incorporating ¹³C labeling data is the potential to eliminate the need for assuming a specific evolutionary optimization principle. nih.gov The experimental data from tracer studies can provide strong enough constraints to determine a unique flux distribution. nih.gov This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become a standard tool for the quantitative characterization of diverse biological systems. springernature.com

Below is an illustrative data table showcasing how flux distributions in a hypothetical metabolic network might be constrained by Dipna-¹³C₃ data.

ReactionUnconstrained FBA Flux (mmol/gDW/h)FBA Flux with Dipna-¹³C₃ Constraints (mmol/gDW/h)
Glycolysis10.5 ± 2.111.2 ± 0.5
Pentose Phosphate Pathway3.2 ± 1.52.5 ± 0.3
TCA Cycle5.8 ± 1.26.1 ± 0.4
Anaplerotic Reactions1.5 ± 0.81.9 ± 0.2

Kinetic Modeling and Parameter Estimation from Isotopic Data

While FBA provides a snapshot of metabolic fluxes at a steady state, kinetic modeling aims to describe the dynamic behavior of a metabolic system. Kinetic models incorporate information about enzyme kinetics and metabolite concentrations to simulate how metabolic fluxes change over time. mdpi.com A significant challenge in kinetic modeling is the estimation of the numerous kinetic parameters, which are often difficult to measure directly in vivo.

Isotopic tracer data from experiments with Dipna-¹³C₃ can be invaluable for parameter estimation in kinetic models. nih.gov The transient labeling patterns of metabolites following the introduction of a ¹³C-labeled substrate contain rich information about the underlying reaction rates. researchgate.net By fitting the kinetic model to the experimental isotopic data, it is possible to estimate the values of key kinetic parameters.

However, it is crucial to consider the kinetic isotope effect (KIE), where the presence of the heavier ¹³C isotope can slightly alter reaction rates. nih.govnih.gov Neglecting the KIE can lead to inaccuracies in the estimated fluxes and kinetic parameters. nih.govnih.gov Mathematical models have been developed to account for KIEs and improve the accuracy of flux determination from ¹³C labeling data. nih.govnih.gov

The following table provides a hypothetical example of kinetic parameters estimated from Dipna-¹³C₃ isotopic data.

EnzymeParameterValue without Isotopic DataValue with Dipna-¹³C₃ Data
HexokinaseVmax (μmol/min/mg)100 - 150125.5 ± 5.2
Km (mM)0.1 - 0.50.23 ± 0.05
PhosphofructokinaseVmax (μmol/min/mg)80 - 12098.7 ± 7.1
Km (mM)0.05 - 0.20.11 ± 0.03

Simulation of Isotopic Labeling Patterns in Complex Networks

A core component of ¹³C-MFA is the ability to simulate the expected isotopic labeling patterns of metabolites for a given metabolic network and flux distribution. nih.gov These simulations are then compared to the experimentally measured labeling patterns from Dipna-¹³C₃ tracer studies. The goal is to find the flux distribution that minimizes the difference between the simulated and experimental data.

The simulation of isotopic labeling patterns can be computationally intensive, especially for large and complex metabolic networks. To address this, various algorithms and software packages have been developed. These tools often use concepts like atom mapping matrices and isotopomer mapping matrices to track the flow of ¹³C atoms through the network.

Stochastic simulation algorithms have also been developed to compute the time evolution of isotopomer concentrations, which is particularly useful for non-stationary conditions. arxiv.org These simulations can help in designing optimal isotopic labeling experiments by predicting which tracers and which measurements will provide the most information about the fluxes of interest. researchgate.net

Integration of In Silico Predictions with Experimental Fluxomics Data

The ultimate goal of combining computational modeling with experimental tracer studies is to achieve a comprehensive and accurate understanding of cellular metabolism. This is achieved through an iterative process of model refinement, where in silico predictions are compared with experimental fluxomics data obtained from Dipna-¹³C₃ experiments.

Discrepancies between the model predictions and the experimental data can highlight gaps in our knowledge of the metabolic network or inaccuracies in the model assumptions. This can guide further experimental investigations to refine the metabolic model and improve its predictive capabilities. The integration of fluxomics data with other omics data, such as transcriptomics and proteomics, can provide a more holistic view of cellular regulation.

Recent advancements have focused on developing semi-automated pipelines to streamline the processing of tracer-based metabolomics data and its integration with genome-scale metabolic models. biorxiv.org These tools facilitate the generation of atom-mapped reactions and the estimation of metabolic fluxes at the genome scale, bridging the gap between experimental data and large-scale modeling. biorxiv.org

The table below illustrates the comparison between in silico predicted flux and experimentally determined flux from Dipna-¹³C₃ data.

PathwayIn Silico Predicted Flux (Relative Units)Experimental Fluxomics Data (Relative Units)Model Discrepancy (%)
Upper Glycolysis10095 ± 45
Lower Glycolysis9088 ± 52.2
TCA Cycle Entry6075 ± 6-25
Amino Acid Synthesis3028 ± 36.7

Future Directions and Emerging Research Avenues for ¹³c₃ Labeled Compounds

Integration with Multi-Omics Data for Systems-Level Understanding

A significant future direction for ¹³C₃-labeled compounds lies in their integration with multi-omics datasets, such as transcriptomics, proteomics, and metabolomics, to achieve a more comprehensive, systems-level understanding of biological processes. While individual omics technologies provide snapshots of different molecular layers, their integration, especially when combined with the dynamic information provided by isotope tracing, can reveal complex regulatory networks and pathway interactions that are not apparent from single-omics analysis nih.govnih.gov.

By tracing the flow of ¹³C from a labeled substrate like a ¹³C₃-compound into various metabolites (metabolomics), proteins (proteomics), and even downstream molecules influenced by gene expression (transcriptomics), researchers can correlate changes in molecular abundance and activity with actual metabolic fluxes nih.govnih.gov. This integrated approach allows for the investigation of how genetic or environmental perturbations affect metabolic pathways and how these metabolic changes, in turn, influence other cellular components. Tools and platforms are being developed to facilitate the integration and analysis of these diverse datasets, enabling researchers to build more accurate and predictive models of biological systems nih.gov.

Future research will involve developing sophisticated computational tools and statistical methods to effectively integrate ¹³C tracing data with large-scale omics datasets. This will enable the identification of key nodes and bottlenecks in metabolic networks, reveal novel regulatory mechanisms, and provide a more holistic view of cellular and organismal function. For instance, correlating the ¹³C enrichment patterns in metabolites with changes in enzyme expression levels (from proteomics and transcriptomics) can help validate metabolic models and identify enzymes that control flux through specific pathways.

Data generated from such integrated studies might include tables showing the correlation between the ¹³C enrichment of specific metabolites and the expression levels of related genes or proteins under different conditions.

Metabolite (¹³C Enrichment)Gene/ProteinCorrelation Coefficientp-valueBiological Process
Metabolite A (e.g., [U-¹³C₃]-Alanine)Enzyme X (Transcript Level)+0.750.001Amino Acid Synthesis
Metabolite B (e.g., [¹³C₃]-Lactate)Transporter Y (Protein Level)-0.600.005Glycolysis/Transport
Metabolite C (Pathway Intermediate)Regulator Z (Transcript Level)+0.85< 0.001Metabolic Regulation

(Conceptual Table: Illustrative data showing potential correlations between ¹³C enrichment of metabolites and gene/protein expression in a multi-omics study)

Development of Advanced Analytical Platforms for High-Throughput Isotope Tracing

Advancements in analytical technologies are crucial for pushing the boundaries of ¹³C₃-labeled compound research, enabling higher throughput, increased sensitivity, and broader metabolite coverage. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for detecting and quantifying ¹³C enrichment in metabolites. Future directions involve the development of more advanced and hyphenated techniques.

High-resolution MS platforms, such as Orbitrap and FT-ICR-MS, offer improved mass accuracy and resolution, allowing for better discrimination of isotopomers and the analysis of complex biological samples. Coupling these with advanced separation techniques like ultra-high performance liquid chromatography (UHPLC) or gas chromatography (GC) enhances the ability to separate and identify a wide range of labeled metabolites.

The development of automated sample preparation workflows and high-throughput analytical platforms is essential for large-scale isotope tracing studies, particularly in drug discovery, environmental monitoring, and systems biology. Emerging trends include the use of automated synthesis platforms for generating labeled compounds and integrated analytical systems that can handle a large number of samples efficiently.

Furthermore, innovations in data processing and analysis software are needed to keep pace with the volume and complexity of data generated by these advanced platforms. This includes tools for automated peak picking, isotopomer deconvolution, and metabolic flux calculation.

Future research will focus on developing even more sensitive and specific analytical methods, potentially incorporating ion mobility-MS or new fragmentation techniques to gain deeper structural information about labeled molecules. The goal is to enable the tracing of ¹³C labels through low-abundance metabolites and in increasingly complex biological matrices.

Data from advanced analytical platforms could be presented in tables showing the mass isotopomer distribution (MID) of specific metabolites, indicating the percentage of molecules containing different numbers of ¹³C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)Total ¹³C Enrichment (%)
Metabolite D85.210.53.80.55.3
Metabolite E50.130.215.74.024.5
Metabolite F92.55.02.00.53.0

(Conceptual Table: Illustrative mass isotopomer distribution data for ¹³C-labeled metabolites)

Novel Applications in Basic Biological Discovery (e.g., microbial metabolism, plant biochemistry)

¹³C₃-labeled compounds are poised to play a crucial role in advancing basic biological discovery across diverse organisms and systems, including microbial metabolism and plant biochemistry. Stable isotope tracing techniques are powerful for elucidating metabolic pathways, understanding nutrient cycling, and investigating the metabolic responses to environmental changes in these systems.

In microbial metabolism, ¹³C tracing can help unravel complex metabolic networks in pure cultures or microbial communities, including those relevant to biotechnology, environmental science, and human health. For instance, ¹³C₃-labeled substrates can be used to track carbon flow through central metabolic pathways, identify active metabolic routes in specific environmental niches, and study the metabolic interactions between different microbial species in a community. This is particularly valuable for characterizing the metabolism of uncultured or non-model microorganisms.

In plant biochemistry, ¹³C₃-labeled compounds can provide insights into photosynthesis, carbon allocation, nutrient assimilation, and the biosynthesis of various plant products nih.gov. Tracing ¹³C from labeled CO₂ or other substrates can help quantify carbon fixation rates, understand how plants partition carbon between different tissues and metabolic pathways, and investigate the impact of stress or genetic modifications on plant metabolism nih.gov.

Future research will explore the application of ¹³C₃-labeled compounds in increasingly complex biological systems, such as host-microbiome interactions, soil ecosystems, and various plant species under different environmental conditions. This will involve adapting existing tracing techniques and developing new experimental designs to address the unique challenges posed by these systems.

Research findings in this area might be presented as diagrams illustrating metabolic pathways with quantified fluxes determined using ¹³C-MFA, or tables showing the incorporation of ¹³C into specific biomass components or secreted metabolites in different organisms or conditions.

Organism/System¹³C₃-Labeled SubstrateMetabolite/Biomass Component¹³C Enrichment (%)Key Finding
Microbe A (Pure Culture)[U-¹³C₃]-GlucoseAmino Acids45%High glycolytic flux
Microbial Community (Soil)[¹³C₃]-AcetateMicrobial Lipids10% in Species X, 2% in Species YDifferential acetate (B1210297) utilization
Plant Species B (Leaf)¹³CO₂Starch60%Significant carbon allocation to storage

(Conceptual Table: Illustrative data from novel applications of ¹³C₃ tracing)

Methodological Advancements in Isotope Tracer Design and Application

The effectiveness of ¹³C₃-labeled compounds in tracing studies is highly dependent on the design of the tracer molecule and the experimental methodology employed. Future directions in this area focus on developing more informative tracers and optimizing experimental designs for specific research questions.

Rational tracer design involves selecting the appropriate molecule to be labeled and the specific positions of the ¹³C atoms to maximize the information gained about the metabolic pathways of interest. Computational tools and modeling approaches are being developed to assist in optimal tracer design, simulating how different labeling patterns will be distributed through a metabolic network and which patterns will be most sensitive to changes in flux.

Advancements in the synthesis of complex ¹³C₃-labeled molecules are also crucial. Flow chemistry and automated synthesis platforms can facilitate the efficient and cost-effective production of a wider variety of labeled compounds.

Furthermore, methodological advancements in the application of tracers, such as the development of dynamic tracing experiments and spatially resolved tracing techniques, are expanding the scope of ¹³C studies nih.gov. Dynamic tracing involves monitoring ¹³C incorporation over time to capture non-steady-state metabolic behavior, while spatially resolved techniques aim to map metabolic activity within tissues or cellular compartments nih.gov.

Future research will continue to refine tracer design principles, develop new synthetic routes for complex labeled molecules, and innovate experimental protocols to address challenges such as tracer delivery, sampling strategies, and data normalization in complex biological and environmental systems. The goal is to make ¹³C tracing more accessible, versatile, and powerful for a broader range of scientific investigations.

Methodological advancements might be illustrated by comparing the information content obtained using different ¹³C₃-labeled isomers of a substrate or by demonstrating improved flux estimation accuracy using a novel experimental design.

Tracer DesignExperimental ApproachKey ImprovementOutcome (e.g., Flux Estimation Accuracy)
[1,2,3-¹³C₃]-Substrate XSteady-State TracingStandard approachModerate accuracy for central fluxes
[1,2,3-¹³C₃]-Substrate X + [4,5,6-¹³C₃]-Substrate X MixtureSteady-State TracingIncreased input isotopomer diversityImproved accuracy for anaplerotic fluxes
[U-¹³C₃]-Substrate YDynamic TracingCaptures isotopic transientProvides insights into pool turnover and non-steady-state fluxes

(Conceptual Table: Illustrative comparison of different tracer designs and experimental approaches)

The future of research with ¹³C₃-labeled compounds is bright, promising deeper insights into the intricate metabolic processes that underpin life and environmental interactions. As analytical technologies advance and integration with other omics disciplines becomes more seamless, the power of stable isotope tracing will be increasingly leveraged for fundamental discoveries and applied solutions in various fields.

Q & A

Q. What experimental design considerations are critical for synthesizing Dipna-13C3 with isotopic purity?

Methodological Answer:

  • Prioritize controlled isotopic labeling using precursor molecules enriched with ¹³C at specific positions. Employ NMR and mass spectrometry to verify isotopic incorporation at each synthesis step .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize isotopic scrambling. Validate purity via high-performance liquid chromatography (HPLC) coupled with isotopic ratio analysis .

Q. How can researchers validate the accuracy of analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Use spike-and-recovery experiments with known concentrations of this compound in representative matrices (e.g., biological fluids). Compare results across multiple techniques (e.g., LC-MS/MS vs. isotope dilution assays) to assess inter-method consistency .
  • Establish calibration curves with certified reference materials and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. What strategies are effective for conducting a systematic literature review on this compound’s physicochemical properties?

Methodological Answer:

  • Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND solubility AND stability"). Filter results by peer-reviewed journals and prioritize studies reporting raw experimental data over computational predictions .
  • Critically evaluate conflicting data (e.g., solubility in polar solvents) by comparing experimental conditions (pH, temperature) and analytical methodologies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectral data across studies?

Methodological Answer:

  • Perform meta-analysis of published NMR/IR spectra to identify common artifacts (e.g., solvent peaks, impurities). Replicate key experiments under standardized conditions and share raw data for cross-lab validation .
  • Apply machine learning tools to detect patterns in spectral discrepancies, correlating them with synthesis protocols or instrumentation variability .

Q. What methodologies are recommended for testing hypotheses about this compound’s metabolic stability in vivo?

Methodological Answer:

  • Design tracer studies using isotopically labeled this compound in model organisms. Track metabolite formation via time-resolved LC-MS and compartmental pharmacokinetic modeling .
  • Address inter-individual variability by incorporating genetic or enzymatic activity data (e.g., cytochrome P450 profiling) into statistical models .

Q. How should researchers address reproducibility challenges in this compound’s catalytic applications?

Methodological Answer:

  • Document reaction parameters exhaustively (e.g., stirring rate, catalyst aging). Use robotic platforms for high-throughput replication under controlled conditions .
  • Publish negative results and procedural failures in open-access repositories to identify critical variables affecting outcomes .

Q. What frameworks are suitable for analyzing longitudinal stability data of this compound under varying storage conditions?

Methodological Answer:

  • Implement accelerated stability studies (e.g., ICH Q1A guidelines) with periodic sampling. Use Arrhenius modeling to predict degradation kinetics and identify degradation products via tandem mass spectrometry .
  • Apply mixed-effects models to account for batch-to-batch variability and environmental fluctuations .

Methodological Resources

  • Data Contradiction Analysis : Use falsification protocols to test hypotheses against empirical data, as proposed in Zabezhailo et al.’s framework for reliability estimation .
  • Collaborative Research : Adopt KP-LAB’s longitudinal data collection tools to track experimental variables and team contributions systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.